

Biophysical Properties of Oryzalin: An In-depth Technical Guide

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Compound of Interest

Compound Name: Oryzalin

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biophysical properties of **Oryzalin**, a dinitroaniline herbicide known for its potent antimitotic activity through the disruption of microtubule polymerization. This document is intended to serve as a valuable resource for researchers in drug development, cell biology, and plant sciences, offering detailed data, experimental methodologies, and visual representations of its mechanism of action.

Core Biophysical Data

A summary of the key biophysical properties of **Oryzalin** is presented in the tables below for easy reference and comparison.

Table 1: General and Physicochemical Properties of **Oryzalin**

Property	Value	Source(s)
Molecular Formula	C ₁₂ H ₁₈ N ₄ O ₆ S	[1][2]
Molecular Weight	346.36 g/mol	[1][2][3][4]
Appearance	Yellow-orange crystalline powder	[3][5][6]
Melting Point	141-142 °C	[3][7][8]
pKa	9.4 (very weak acid)	[9]
LogP (o/w)	3.73 (at pH 7)	[3][9]

Table 2: Solubility Profile of **Oryzalin**

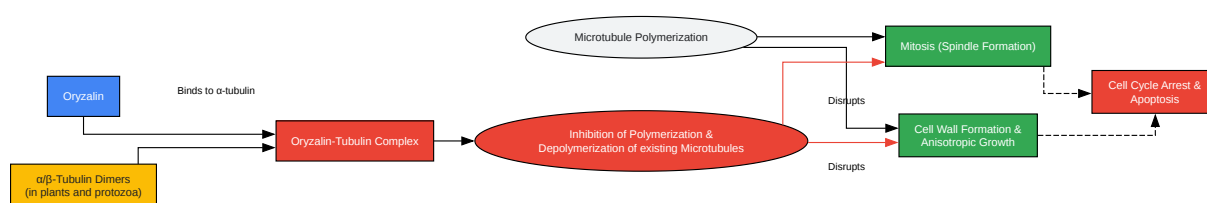
Solvent	Solubility	Source(s)
Water	2.5 mg/L (at pH 7 and 25 °C)	[3]
DMSO	Readily soluble; can be used to prepare stock solutions.	[10][11]
Ethanol	Soluble	[6][9]
Methanol	Very soluble	[3]
Acetonitrile	Very soluble	[3]
Benzene	Slightly soluble	[3]
Xylene	Slightly soluble	[3]
Hexane	Practically insoluble	[3][6][9]

Mechanism of Action: Microtubule Disruption

Oryzalin's primary mechanism of action is the inhibition of microtubule polymerization, which is crucial for cell division, cell plate formation, and overall cell morphology in plants.[5][10][12] It binds directly to plant tubulin dimers, preventing their assembly into microtubules.[13][14][15]

This action is selective for plant and some protozoan tubulins, with significantly lower affinity for animal tubulins, which underpins its use as a herbicide.[13][15]

The binding of **Oryzalin** to α -tubulin is thought to interfere with the lateral interactions between protofilaments, which are essential for the formation of a stable microtubule structure.[16][17][18] This disruption of microtubule dynamics leads to mitotic arrest and ultimately cell death in susceptible organisms.



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Caption: Mechanism of action of **Oryzalin** leading to cell cycle arrest.

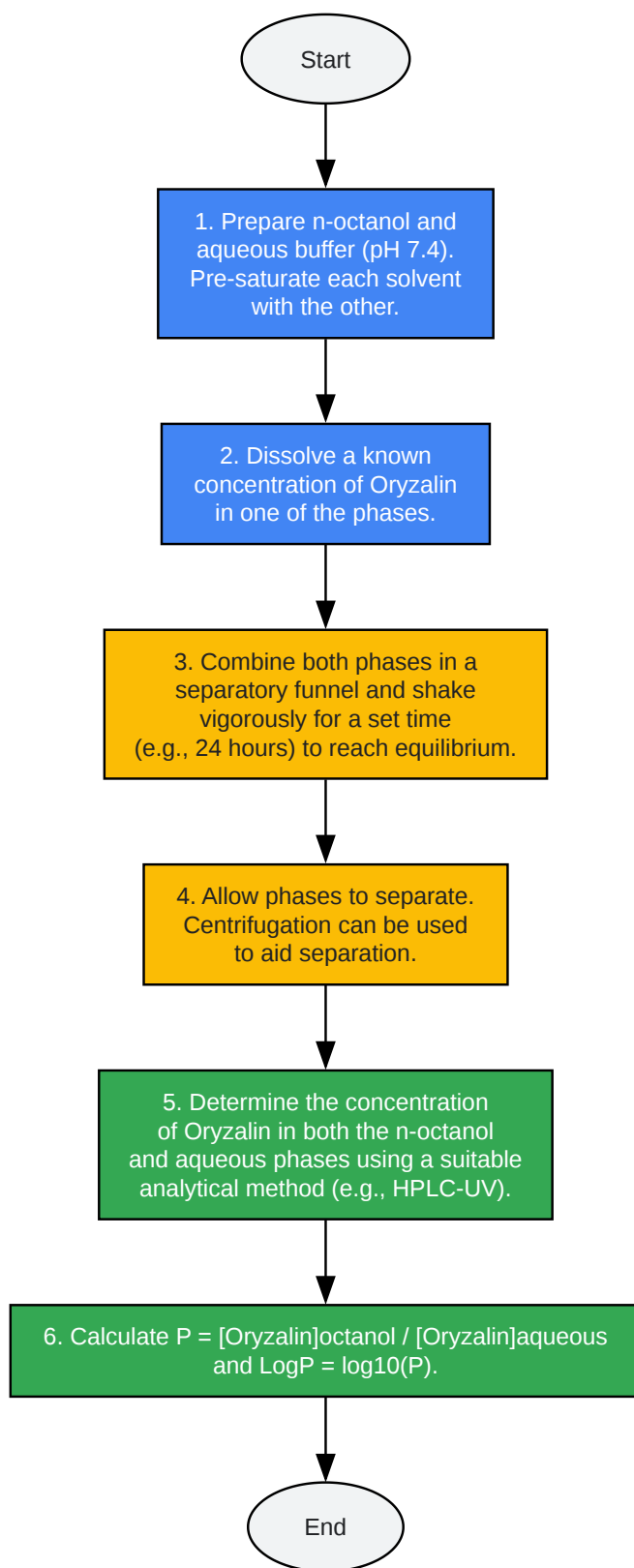
Experimental Protocols

This section details the methodologies for determining the key biophysical properties of **Oryzalin**.

Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method

The Shake-Flask method is a standard technique for the experimental determination of LogP.[2][19]

Protocol Workflow:



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Caption: Workflow for LogP determination using the Shake-Flask method.

Detailed Steps:

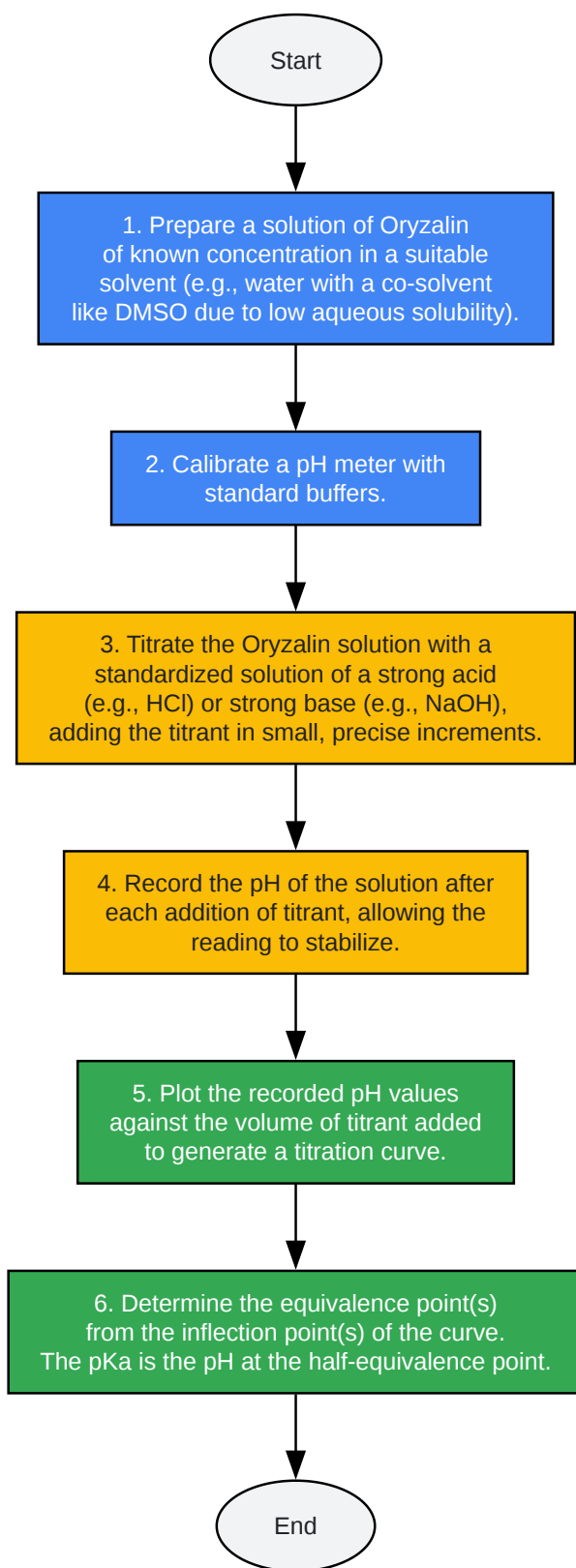
- **Preparation of Phases:** n-octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation.[\[9\]](#)[\[20\]](#)
- **Sample Preparation:** A stock solution of **Oryzalin** is prepared in the mutually saturated n-octanol.
- **Partitioning:** A known volume of the **Oryzalin** stock solution is added to a known volume of the saturated aqueous buffer in a separatory funnel. The funnel is then shaken for a predetermined time to allow for equilibrium to be reached.
- **Phase Separation:** The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be employed to ensure complete separation.
- **Concentration Measurement:** The concentration of **Oryzalin** in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), leveraging **Oryzalin**'s chromophore for detection.[\[21\]](#)[\[22\]](#)[\[23\]](#)
- **Calculation:** The partition coefficient (P) is calculated as the ratio of the concentration of **Oryzalin** in the n-octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of P.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of an ionizable compound.

[\[24\]](#)[\[25\]](#)[\[26\]](#)

Protocol Workflow:



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Caption: Workflow for pKa determination by potentiometric titration.

Detailed Steps:

- **Solution Preparation:** A solution of **Oryzalin** is prepared at a known concentration. Due to its low water solubility, a co-solvent such as DMSO may be necessary.[\[11\]](#)
- **Titration:** The solution is titrated with a standardized solution of a strong acid or base.
- **pH Measurement:** The pH of the solution is measured after each incremental addition of the titrant using a calibrated pH meter.
- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH value at the midpoint of the buffer region (half-equivalence point).[\[27\]](#)

UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be utilized to quantify **Oryzalin** in solution and can also be employed for pKa determination if the absorbance spectrum of the molecule changes with ionization state.[\[13\]](#)[\[28\]](#)[\[29\]](#)

Protocol for Quantification:

- **Instrument Setup:** A UV-Vis spectrophotometer is set to scan a wavelength range, typically from 200 to 800 nm.[\[30\]](#)
- **Blank Measurement:** A cuvette containing the solvent used to dissolve **Oryzalin** is used to record a baseline spectrum.
- **Sample Measurement:** A solution of **Oryzalin** at a known concentration is placed in a cuvette, and its absorbance spectrum is recorded.
- **Analysis:** The wavelength of maximum absorbance (λ_{max}) is identified. For quantification, a calibration curve of absorbance at λ_{max} versus concentration is prepared using a series of standard solutions.

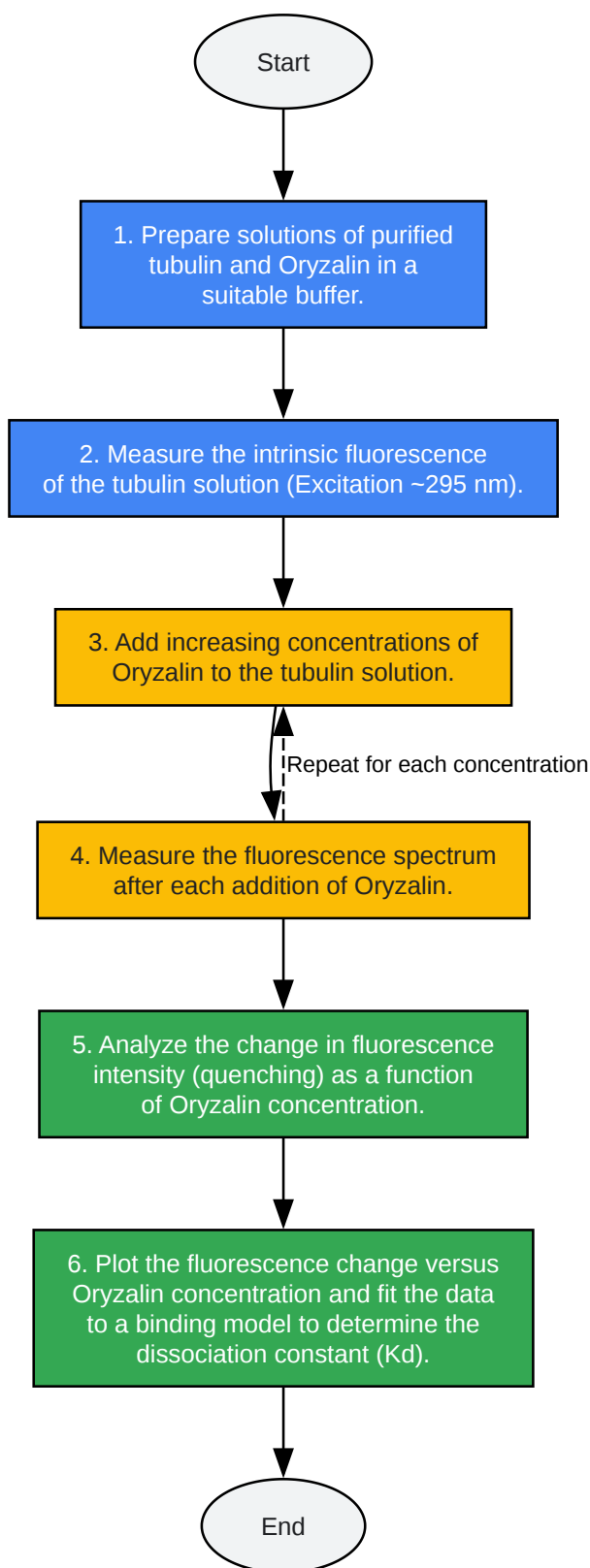
Fluorescence Spectroscopy

Fluorescence spectroscopy is a sensitive technique that can be used to study the interaction of **Oryzalin** with its biological target, tubulin. The intrinsic fluorescence of tryptophan residues in tubulin can be monitored upon binding of a ligand like **Oryzalin**.^{[3][10][14]}

Protocol for Tubulin Binding Assay:

- **Sample Preparation:** Solutions of purified tubulin and **Oryzalin** at various concentrations are prepared in a suitable buffer.
- **Fluorescence Measurement:** The fluorescence emission spectrum of tubulin is recorded in the absence of **Oryzalin**, typically with an excitation wavelength around 295 nm to selectively excite tryptophan residues.
- **Titration:** Aliquots of the **Oryzalin** stock solution are incrementally added to the tubulin solution. After each addition and a brief incubation period, the fluorescence emission spectrum is recorded.
- **Data Analysis:** Changes in the fluorescence intensity and/or the wavelength of maximum emission are monitored. Quenching of the tryptophan fluorescence upon **Oryzalin** binding can be used to determine the binding affinity (dissociation constant, K_d).^[31]

Workflow for Fluorescence-Based Binding Assay:



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Caption: Workflow for determining **Oryzalin**-tubulin binding using fluorescence spectroscopy.

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